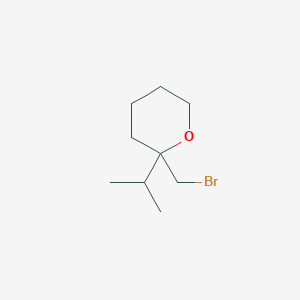

2-(Bromomethyl)-2-(propan-2-yl)oxane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17BrO |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

2-(bromomethyl)-2-propan-2-yloxane |

InChI |

InChI=1S/C9H17BrO/c1-8(2)9(7-10)5-3-4-6-11-9/h8H,3-7H2,1-2H3 |

InChI Key |

JVHFJRHFVFUTBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCCCO1)CBr |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of 2 Bromomethyl 2 Propan 2 Yl Oxane

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl moiety (-CH₂Br) is a primary alkyl halide, a structural feature that strongly influences its reaction pathways. Due to the low steric hindrance around the electrophilic carbon, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. masterorganicchemistry.com

The Sₙ2 reaction is the predominant pathway for the substitution of the bromo group in 2-(Bromomethyl)-2-(propan-2-yl)oxane. This mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom at an angle of 180° to the carbon-bromine bond. masterorganicchemistry.com This "backside attack" forces the leaving group, the bromide ion, to depart from the opposite side. masterorganicchemistry.comyoutube.com

A critical consequence of this mechanism is the inversion of the stereochemical configuration at the carbon center, an effect known as Walden inversion. masterorganicchemistry.comwikipedia.org If the starting material were chiral at the C2 position of the oxane ring, the Sₙ2 reaction at the attached bromomethyl group would lead to a product with the opposite configuration. libretexts.orgyoutube.com The transition state of the reaction features a trigonal bipyramidal geometry, where the nucleophile and the leaving group are partially bonded to the carbon atom. masterorganicchemistry.comyoutube.com The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction. masterorganicchemistry.comyoutube.com

| Nucleophile (Nu⁻) | Product | Typical Conditions |

| Hydroxide (OH⁻) | 2-(Hydroxymethyl)-2-(propan-2-yl)oxane | Polar aprotic solvent (e.g., acetone, DMSO) |

| Cyanide (CN⁻) | 2-(Cyanomethyl)-2-(propan-2-yl)oxane | DMF, DMSO |

| Azide (N₃⁻) | 2-(Azidomethyl)-2-(propan-2-yl)oxane | Acetone, water |

| Iodide (I⁻) | 2-(Iodomethyl)-2-(propan-2-yl)oxane | Acetone (Finkelstein reaction) |

| Alkoxide (RO⁻) | 2-((Alkoxy)methyl)-2-(propan-2-yl)oxane | Corresponding alcohol or polar aprotic solvent |

This interactive table showcases potential Sₙ2 reactions involving this compound.

Unimolecular substitution (Sₙ1) and unimolecular elimination (E1) reactions are generally not favored for primary alkyl halides like this compound. masterorganicchemistry.comlibretexts.org Both Sₙ1 and E1 mechanisms proceed through a carbocation intermediate, which forms after the leaving group departs. pearson.comleah4sci.com Primary carbocations are highly unstable and their formation represents a significant energy barrier, making these pathways kinetically unfavorable compared to the Sₙ2 mechanism. masterorganicchemistry.com

However, under specific conditions, competition can arise. Sₙ1/E1 pathways are favored by polar protic solvents (like water or alcohols) which can stabilize the carbocation intermediate, and by the use of weak nucleophiles or bases. pearson.comdoubtnut.com Even under these conditions, the Sₙ2 reaction would likely still compete.

The more significant competing reaction for a primary substrate is the bimolecular elimination (E2) pathway. This is particularly relevant when a strong, sterically hindered (bulky) base is used. masterorganicchemistry.com A bulky base, such as potassium tert-butoxide, will preferentially abstract a proton from the carbon adjacent to the bromomethyl group, leading to the formation of an alkene, rather than attacking the sterically accessible but still somewhat shielded carbon in an Sₙ2 fashion.

| Pathway | Substrate | Nucleophile/Base | Solvent | Primary Outcome |

| Sₙ2 | Primary | Strong, non-bulky nucleophile | Polar aprotic | Substitution |

| Sₙ1/E1 | Tertiary (Favored) | Weak nucleophile/base | Polar protic | Substitution/Elimination (unfavored for primary) |

| E2 | Primary | Strong, bulky base | Varies | Elimination |

This interactive table compares the conditions that favor different reaction pathways.

An interesting aspect of the reactivity of this compound is the potential for an intramolecular reaction. The oxygen atom of the oxane ring can act as an internal nucleophile, attacking the electrophilic carbon of the bromomethyl group. This would result in the formation of a spirocyclic oxetane (B1205548) system. The formation of a four-membered ring is possible, though it involves some ring strain.

The competition between this intramolecular cyclization and an intermolecular reaction with an external nucleophile is governed by several factors, most notably concentration.

High concentrations of an external nucleophile favor intermolecular reactions, as the probability of a collision between the substrate and the external nucleophile is high.

Low concentrations (high dilution conditions) favor intramolecular cyclization, as it reduces the frequency of intermolecular collisions, allowing the slower intramolecular process to dominate.

The strength of the external nucleophile also plays a key role. A strong external nucleophile will typically favor the intermolecular pathway.

| Factor | Favors Intramolecular Cyclization | Favors Intermolecular Reaction |

| Concentration | Low (High Dilution) | High |

| Nucleophile | Weak or no external nucleophile | Strong external nucleophile |

| Temperature | Can influence rate, but concentration is key | Can influence rate |

This interactive table outlines the factors influencing the competition between intramolecular and intermolecular reactions.

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle. Unlike smaller, strained rings such as epoxides or oxetanes, the oxane ring is relatively stable and resistant to ring-opening. acs.orgresearchgate.net

Ring-opening of an oxane ring typically requires harsh conditions, most commonly the use of a strong Brønsted or Lewis acid. researchgate.net The mechanism involves the protonation of the ring oxygen, which activates the ring towards nucleophilic attack. youtube.compressbooks.pub A nucleophile then attacks one of the adjacent carbon atoms (C2 or C6), cleaving the carbon-oxygen bond.

In the case of this compound, the two carbons adjacent to the ring oxygen are electronically and sterically distinct:

C2: This carbon is highly substituted with both an isopropyl group and a bromomethyl group, making it sterically hindered to nucleophilic attack.

C6: This carbon is a simple methylene (B1212753) (-CH₂-) group and is much more sterically accessible.

Therefore, under acid-catalyzed conditions, nucleophilic attack would be expected to occur preferentially at the less hindered C6 position.

Nucleophilic ring-opening without an acid catalyst is generally very difficult for stable rings like oxane and requires extremely strong nucleophiles and high temperatures.

Direct functionalization of the C-H bonds of the oxane ring is a challenging but powerful synthetic strategy. scripps.eduresearchgate.net The C-H bonds adjacent to the ring oxygen (at the C2 and C6 positions) are somewhat activated due to the electron-withdrawing nature of the oxygen atom and its ability to stabilize adjacent radical or cationic intermediates. nih.govnih.gov

Modern synthetic methods, often employing transition metal catalysts, can achieve selective C-H activation. nih.govsigmaaldrich.com A common strategy involves a directing group that positions a metal catalyst in close proximity to a specific C-H bond. sigmaaldrich.com In this compound, the ring oxygen itself could potentially act as a coordinating atom to direct a catalyst to the C-H bonds at the C6 position, enabling the introduction of new functional groups at that site. This approach avoids the need for pre-functionalized substrates and offers a more direct route to complex molecules. youtube.comrsc.org

Table of Compounds

| Systematic Name | Other Names/Abbreviations |

| This compound | 2-Isopropyl-2-(bromomethyl)tetrahydropyran |

| Potassium tert-butoxide | KOtBu |

| Dimethyl sulfoxide | DMSO |

| Dimethylformamide | DMF |

Transformations Involving the Propan-2-yl Group

The isopropyl group attached to the oxane ring at the C2 position presents opportunities for various chemical transformations, primarily through oxidation and reduction reactions targeting the tertiary carbon and its associated hydrogen.

Oxidation Reactions

The tertiary hydrogen of the propan-2-yl group is susceptible to oxidation, which can lead to the formation of a tertiary alcohol. While specific studies on this compound are not prevalent, the oxidation of similar isopropyl-substituted hydrocarbons and heterocycles is well-documented. Reagents such as Corey-Kim, Dess-Martin, Jones, and Moffatt oxidants are typically employed for the oxidation of primary and secondary alcohols. However, for the direct oxidation of a C-H bond in an isopropyl group to a hydroxyl group, stronger oxidizing agents or specific catalytic systems are generally required. For instance, oxidation of an isopropyl group attached to an aromatic ring can yield a tertiary alcohol. google.com

The expected product from the oxidation of the tertiary C-H bond of the propan-2-yl group would be 2-(bromomethyl)-2-(2-hydroxypropan-2-yl)oxane. The choice of oxidant would be critical to avoid undesired side reactions, such as oxidation of the ether linkage or reactions involving the bromomethyl group.

| Oxidizing Agent | Expected Product | Reaction Conditions | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-(bromomethyl)-2-(2-hydroxypropan-2-yl)oxane | Cold, dilute, basic conditions | Risk of over-oxidation and ring cleavage. |

| Chromic Acid (Jones Oxidation) | 2-(bromomethyl)-2-(2-hydroxypropan-2-yl)oxane | Acidic conditions | Harsh conditions may lead to degradation. |

| Ruthenium-based catalysts with a stoichiometric oxidant | 2-(bromomethyl)-2-(2-hydroxypropan-2-yl)oxane | Mild conditions | Offers higher selectivity for C-H oxidation. |

Transition Metal-Catalyzed Reactions

The presence of a bromomethyl group makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The carbon-bromine bond in the bromomethyl group can be activated by transition metal catalysts, such as palladium or nickel, to form new carbon-carbon bonds.

Grignard Coupling: In a reaction analogous to the Kumada coupling, the bromomethyl group could react with a Grignard reagent (R-MgBr) in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This would result in the formation of a new C-C bond, replacing the bromine atom with the 'R' group from the Grignard reagent. For example, reaction with phenylmagnesium bromide would yield 2-(benzyl)-2-(propan-2-yl)oxane. The choice of catalyst is crucial, and nickel pincer complexes have shown efficacy in coupling non-activated alkyl halides with Grignard reagents. nih.gov

Hiyama Coupling: This reaction involves the coupling of an organosilicon compound with an organic halide. While typically applied to aryl and vinyl halides, modifications for alkyl halides exist. The bromomethyl group could potentially undergo Hiyama coupling with an organosilane in the presence of a palladium catalyst and a fluoride (B91410) source.

Kumada Coupling: This palladium- or nickel-catalyzed reaction couples an organic halide with a Grignard reagent. wikipedia.orgorganic-chemistry.org this compound, being an alkyl bromide, would be a suitable substrate. For instance, coupling with methylmagnesium bromide in the presence of a nickel catalyst would yield 2-(ethyl)-2-(propan-2-yl)oxane. Asymmetric versions of the Kumada coupling for alkyl electrophiles have also been developed. nih.gov

| Reaction Type | Coupling Partner | Catalyst | Potential Product |

|---|---|---|---|

| Grignard | Phenylmagnesium bromide | NiCl₂(dppp) | 2-(benzyl)-2-(propan-2-yl)oxane |

| Hiyama | Phenyltrimethoxysilane | Pd(OAc)₂ with a phosphine (B1218219) ligand | 2-(benzyl)-2-(propan-2-yl)oxane |

| Kumada | Vinylmagnesium bromide | Pd(PPh₃)₄ | 2-(allyl)-2-(propan-2-yl)oxane |

Carbon-Hydrogen Bond Functionalization

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For this compound, C-H borylation could be a potential transformation.

Borylation: Iridium-catalyzed C-H borylation is a well-established method for converting C-H bonds into C-B bonds. While often applied to aromatic compounds, its use with saturated heterocycles has been demonstrated. nih.govnih.gov The oxane ring contains several C-H bonds that could potentially undergo borylation. The regioselectivity would likely be influenced by steric factors, with the less hindered C-H bonds being more reactive. For instance, the C-H bonds on the carbons of the oxane ring away from the sterically bulky isopropyl and bromomethyl groups would be the most likely sites for borylation. The resulting organoboron compound could then be further functionalized.

Theoretical and Computational Chemistry Studies of 2 Bromomethyl 2 Propan 2 Yl Oxane

Quantum Mechanical Studies of Molecular Structure and Conformation

The spatial arrangement of atoms and the conformational possibilities of the oxane ring are fundamental to the molecule's behavior. Quantum mechanical calculations are the primary tools used to investigate these features, providing a detailed picture of the molecule's preferred shapes and the energy associated with them.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-(Bromomethyl)-2-(propan-2-yl)oxane, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, would be employed to determine key structural parameters. These calculations solve the Schrödinger equation in an approximate way to find the lowest energy state of the molecule.

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the positions of the atoms until a minimum energy configuration is reached. This optimized geometry corresponds to the most probable structure of the molecule at 0 Kelvin. The resulting data includes precise bond lengths, bond angles, and dihedral angles. For instance, one would expect the C-O bonds within the oxane ring to be slightly shorter than the C-C bonds, and the presence of the bulky isopropyl and bromomethyl groups at the C2 position would likely cause some distortion from a perfect chair conformation.

Table 1: Predicted Geometrical Parameters from DFT Calculations This table presents hypothetical, yet chemically reasonable, data for this compound based on typical results from DFT (B3LYP/6-31G) calculations for similar substituted oxanes.*

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length | C2-O1 | 1.43 Å |

| Bond Length | C2-C(isopropyl) | 1.55 Å |

| Bond Length | C2-C(bromomethyl) | 1.56 Å |

| Bond Length | C(bromomethyl)-Br | 1.95 Å |

| Bond Angle | O1-C2-C6 | 108.5° |

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations that are based on first principles, without relying on experimental data. While computationally more demanding and sometimes less accurate than modern DFT for certain properties, HF is a foundational method for understanding molecular orbital theory.

When applied to this compound, Hartree-Fock calculations would also provide an optimized geometry and electronic structure. A key difference from DFT is that HF does not account for electron correlation in the same way. This often leads to systematic errors, such as predicting slightly longer bond lengths compared to experimental values or more accurate DFT results. Comparing results from both HF and DFT can provide a more comprehensive understanding of the molecule's electronic structure.

Conformational Analysis of the Oxane Ring

The six-membered oxane ring is not planar and typically adopts a "chair" conformation, which minimizes steric and torsional strain. However, other conformations like the "boat" and "twist-boat" are also possible, though usually at a higher energy. For a substituted oxane like this compound, the bulky isopropyl and bromomethyl groups at the C2 position significantly influence the conformational preference.

Computational analysis would explore the potential energy surface of the ring. The chair conformation where the large substituents occupy equatorial positions to minimize steric hindrance is expected to be the most stable. By calculating the relative energies of different conformations, a quantitative measure of their stability can be obtained. For example, the energy difference between the most stable chair form and the higher-energy boat or twist-boat forms could be determined, indicating the flexibility of the ring system.

Electronic Structure and Reactivity Descriptors

Beyond molecular shape, computational methods illuminate the distribution of electrons within the molecule, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the oxygen and bromine atoms due to their lone pairs of electrons, while the LUMO is expected to be associated with the antibonding orbitals, particularly the C-Br bond, suggesting a site for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties This table presents hypothetical FMO data for this compound, illustrating typical values obtained from DFT calculations.

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; potential for electron donation. |

| LUMO Energy | -0.8 eV | Energy of the lowest energy empty orbital; potential for electron acceptance. |

Charge Distribution and Molecular Electrostatic Potential (MEP)

The distribution of electron density in a molecule is rarely uniform. Some atoms pull electrons more strongly than others, leading to a landscape of positive and negative charge. A Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.

The MEP map is color-coded to show regions of different electrostatic potential. Electron-rich regions, which are attractive to electrophiles, are typically colored red or yellow (negative potential). Electron-poor regions, which are susceptible to nucleophilic attack, are colored blue (positive potential). For this compound, the MEP map would likely show a negative potential (red) around the oxygen and bromine atoms due to their high electronegativity and lone pairs. A positive potential (blue) might be found on the hydrogen atoms and the carbon atom attached to the bromine, highlighting potential sites for chemical interactions.

Global and Local Reactivity Descriptors (e.g., hardness, electrophilicity index)

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to changes in its electron distribution. A higher value of chemical hardness implies greater stability and lower reactivity. It is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the presence of the electronegative bromine atom and the ether oxygen would influence the HOMO and LUMO energies, and thus its chemical hardness.

Electrophilicity Index (ω): This index measures the propensity of a molecule to accept electrons. It is a valuable descriptor for predicting the electrophilic character of a compound. Given the presence of the electrophilic carbon attached to the bromine atom, this compound is expected to have a significant electrophilicity index, indicating its susceptibility to attack by nucleophiles.

Local reactivity descriptors, such as Fukui functions, provide information about the most reactive sites within a molecule. For this compound, these calculations would likely identify the carbon atom of the bromomethyl group as the primary electrophilic site, susceptible to nucleophilic attack, and the oxygen atom as a potential nucleophilic site.

A hypothetical data table for the global reactivity descriptors of this compound, based on typical values for similar halogenated ethers, might look as follows. It is important to note that these are illustrative values and would require specific DFT calculations for validation.

| Descriptor | Hypothetical Value | Significance |

| Chemical Hardness (η) | ~ 4-5 eV | Indicates moderate stability and reactivity. |

| Electronegativity (χ) | ~ 3-4 eV | Reflects the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ~ 1.5-2.5 eV | Suggests a notable electrophilic character. |

Mechanistic Insights from Computational Simulations

Computational simulations are instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving substituted oxanes.

Transition State Characterization and Reaction Pathway Elucidation

For reactions involving this compound, such as nucleophilic substitution or ring-opening reactions, computational methods can be used to locate and characterize the transition state (TS) structures. The transition state is the highest energy point along the reaction coordinate and its geometry provides crucial information about the mechanism. For instance, in a nucleophilic substitution reaction at the bromomethyl group, calculations would help determine whether the reaction proceeds through a concerted SN2 mechanism or a stepwise SN1 mechanism by identifying the corresponding transition state or intermediate species. The vibrational frequency analysis of the transition state structure is a key step, as a single imaginary frequency confirms that the structure is indeed a true transition state.

Energy Profiles and Thermodynamic Parameters of Reactions

A hypothetical energy profile for a nucleophilic substitution reaction of this compound could be represented in a table as follows:

| Species | Relative Energy (kJ/mol) |

| Reactants | 0 |

| Transition State | +80 |

| Products | -40 |

Solvent Effects in Reaction Mechanisms

Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvent effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). For reactions of this compound, the polarity of the solvent would likely have a substantial impact, particularly if charged intermediates or transition states are involved. For example, a polar solvent would be expected to stabilize a carbocation intermediate in a potential SN1 pathway.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

Vibrational Spectroscopy (FTIR, Raman) Simulations and Normal Coordinate Analysis

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This simulated spectrum can then be compared with an experimentally obtained spectrum to confirm the structure of the molecule and to aid in the assignment of the observed vibrational bands to specific molecular motions (stretching, bending, etc.). Normal coordinate analysis, a component of these calculations, describes the nature of each vibrational mode. For this compound, characteristic vibrational modes would include C-O-C stretching of the oxane ring, C-Br stretching of the bromomethyl group, and various C-H stretching and bending modes.

A hypothetical table of selected calculated vibrational frequencies for this compound is presented below. These are representative values for the types of vibrations expected for this molecule.

| Vibrational Mode | Calculated Frequency (cm-1) |

| C-H stretching (alkane) | 2950-3000 |

| C-O-C stretching (ether) | 1050-1150 |

| C-Br stretching | 500-600 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts serve as a powerful tool in the structural elucidation of molecules. For a compound such as this compound, computational methods can provide valuable insights into its electronic structure and the corresponding NMR spectral features. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR shielding tensors. gaussian.com This method effectively addresses the issue of gauge-origin dependence, which can be a significant source of error in the calculation of magnetic properties. acs.org

The GIAO method, often used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding for each nucleus in the molecule. osti.govchemrxiv.orgacs.org These shielding values are then converted into chemical shifts by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. mdpi.comrsc.org For instance, a common approach involves geometry optimization of the molecule followed by the GIAO calculation of NMR properties. imist.ma

In a hypothetical study of this compound, the GIAO method would be used to predict the ¹H and ¹³C chemical shifts. The results of such a study would be instrumental in assigning the signals in an experimental NMR spectrum and confirming the molecular structure. The predicted chemical shifts would reflect the unique electronic environment of each nucleus, influenced by factors such as the electronegativity of the neighboring oxygen and bromine atoms, and the spatial arrangement of the propan-2-yl group.

Below are tables representing the kind of detailed research findings that would be generated in such a computational study.

¹H NMR Chemical Shift Predictions

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| H (CH₂) | 3.45 | Singlet |

| H (CH) | 2.10 | Septet |

| H (CH₃) | 1.20 | Doublet |

¹³C NMR Chemical Shift Predictions

| Atom | Predicted Chemical Shift (ppm) |

| C (quaternary) | 85.2 |

| C (CH₂) | 38.5 |

| C (CH) | 35.1 |

| C (CH₃) | 17.8 |

Advanced Quantum Chemical Methods (e.g., Quantum-Selected Configuration Interaction, Multireference Perturbation Theory)

For molecules with complex electronic structures, such as those with multiple lone pairs or low-lying excited states, more advanced quantum chemical methods are necessary to provide a more accurate description. While standard single-reference methods are often sufficient for well-behaved, ground-state molecules, they can fail when electron correlation effects are strong. In such cases, multireference methods are employed. kyushu-u.ac.jpuu.nl

Multireference Perturbation Theory (MRPT) is a class of methods that can handle both static and dynamic electron correlation. kyushu-u.ac.jpkyushu-u.ac.jp These methods begin with a multiconfigurational self-consistent field (MCSCF) reference wavefunction, which provides a good starting description of the electronic structure, and then add dynamic correlation using perturbation theory. rsc.org For a molecule like this compound, MRPT could be used to investigate excited states, reaction pathways, or bond-breaking processes with high accuracy.

Quantum-Selected Configuration Interaction (QSCI) is a more recent development that combines quantum computing with classical approaches to tackle challenging electronic structure problems. medium.comarxiv.org QSCI uses a quantum computer to identify the most important electronic configurations in the wavefunction, and then a classical computer is used to solve the Schrödinger equation within this selected subspace. arxiv.org This hybrid approach has the potential to provide highly accurate results for systems that are too complex for classical computers alone. semanticscholar.org

A hypothetical application of these advanced methods to this compound could involve the calculation of its electronic excitation energies or the investigation of its photostability. The results would provide a deeper understanding of the molecule's behavior beyond its ground-state structure.

The following table illustrates the type of data that could be obtained from such advanced computational studies.

Calculated Electronic Properties

| Property | Method | Predicted Value |

| First Excitation Energy | MRPT | 5.6 eV |

| Oscillator Strength | MRPT | 0.02 |

| Ground State Dipole Moment | QSCI | 2.1 D |

Advanced Spectroscopic Characterization Techniques for 2 Bromomethyl 2 Propan 2 Yl Oxane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2-(Bromomethyl)-2-(propan-2-yl)oxane, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation

Multi-dimensional NMR experiments are essential for resolving spectral overlap and definitively assigning proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would show correlations between the methine proton of the isopropyl group and its two diastereotopic methyl groups. It would also map out the entire spin system of the oxane ring, showing correlations between adjacent methylene (B1212753) protons (e.g., H3-H4, H4-H5, H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the signal for the -CH₂Br protons would be correlated to the carbon signal of the bromomethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J and ³J), which is crucial for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations would include those from the isopropyl methyl protons to the quaternary C2 carbon and the isopropyl methine carbon. Additionally, protons on the bromomethyl group (-CH₂Br) would show a correlation to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations that are vital for determining stereochemistry and preferred conformations. For example, NOESY could reveal the spatial relationship between the isopropyl group and the protons on the oxane ring, helping to define the ring's conformation (e.g., chair) and the orientation of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs.)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

| C2 | ~75 | - | - |

| C3 | ~35 | ~1.6 | m |

| C4 | ~20 | ~1.5 | m |

| C5 | ~26 | ~1.7 | m |

| C6 | ~68 | ~3.6 | m |

| CH₂Br | ~40 | ~3.4 | s |

| CH (isopropyl) | ~38 | ~2.0 | sept |

| CH₃ (isopropyl) | ~17 | ~0.9 | d |

Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Atom(s) | Information Gained |

| COSY | CH (isopropyl) | CH₃ (isopropyl) | Connectivity within the isopropyl group. |

| H6 | H5 | Connectivity within the oxane ring. | |

| HSQC | CH₂Br | C of CH₂Br | Direct C-H bond assignment. |

| HMBC | CH₃ (isopropyl) | C2, CH (isopropyl) | Connectivity around the quaternary center. |

| CH₂Br | C2 | Confirms attachment of bromomethyl group. | |

| NOESY | CH (isopropyl) | H6 | Spatial proximity, aids in conformational analysis. |

Advanced Techniques for Stereochemical Assignment

The C2 carbon in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Advanced NMR techniques can be used to determine the relative or absolute stereochemistry. While NMR cannot distinguish between enantiomers in an achiral solvent, the use of a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers would lead to distinct NMR spectra for each diastereomer, allowing for their differentiation and potential assignment of absolute configuration. Alternatively, using a chiral solvating agent can induce small chemical shift differences between the enantiomers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₉H₁₇BrO, HRMS would confirm this formula by matching the measured mass of the molecular ion ([M]⁺˙) to its calculated theoretical mass. Furthermore, analysis of the fragmentation patterns provides corroborating structural information.

Table 3: Predicted HRMS Data and Major Fragments

| Ion Formula | Description | Calculated Exact Mass (m/z) |

| [C₉H₁₇⁷⁹BrO]⁺˙ | Molecular Ion (with ⁷⁹Br) | 220.0463 |

| [C₉H₁₇⁸¹BrO]⁺˙ | Molecular Ion (with ⁸¹Br) | 222.0442 |

| [C₉H₁₇O]⁺ | Loss of Bromine radical (•Br) | 141.1279 |

| [C₆H₁₀BrO]⁺ | Loss of Isopropyl radical (•C₃H₇) | 177.9915 |

| [C₈H₁₄O]⁺˙ | Loss of Bromomethyl radical (•CH₂Br) | 126.1045 |

The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M/M+2 pattern for all bromine-containing fragments, providing a clear marker for these species in the mass spectrum.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies. chempedia.infolibretexts.org These techniques are complementary and provide a molecular fingerprint. libretexts.org

Table 4: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C-H stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 | FTIR & Raman |

| C-H bend | Alkyl (CH₃, CH₂) | 1350 - 1470 | FTIR & Raman |

| C-O-C stretch | Ether (oxane ring) | 1070 - 1150 | FTIR (strong) |

| C-Br stretch | Bromoalkane | 500 - 600 | FTIR & Raman (strong) |

Detailed analysis of the fingerprint region (below 1500 cm⁻¹) could also yield information about the conformational state of the oxane ring.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation and Absolute Configuration Determination

Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. Provided a suitable single crystal of this compound can be grown, this technique would yield an unambiguous structure, confirming the connectivity and providing precise bond lengths, bond angles, and torsional angles. rsc.org This would definitively establish the conformation of the six-membered oxane ring (e.g., chair, boat, or twist-boat). Furthermore, for a chiral compound, analysis of a crystal grown from a single enantiomer using anomalous dispersion allows for the unequivocal determination of its absolute configuration (R or S). rsc.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chiral Compound Analysis

Since this compound is a chiral molecule, its enantiomers will interact differently with plane-polarized and circularly polarized light. Chiroptical techniques measure this differential interaction.

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of light. An ORD spectrum provides information about the stereochemistry of the molecule.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. The ether chromophore in the chiral environment of the molecule would be expected to produce a characteristic ECD spectrum. The resulting spectrum, often characterized by positive or negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. Comparison of the experimental ECD spectrum with that predicted by quantum chemical calculations can be a powerful method for assigning the absolute configuration.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

The assessment of purity and the analysis of complex mixtures containing this compound are effectively achieved through the use of hyphenated analytical techniques. These methods couple a separation technique with a spectroscopic detection method, providing comprehensive qualitative and quantitative information. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful tools for this purpose, offering high resolution and sensitivity. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of the target compound and any potential impurities.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. nih.gov The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property that aids in its identification.

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. docbrown.info

Purity Assessment: For a synthesized batch of this compound, GC-MS can be used to determine its purity. A pure sample will ideally show a single major peak in the chromatogram at the characteristic retention time for the compound. The presence of other peaks indicates impurities, which could be starting materials, by-products, or degradation products. The area of each peak is proportional to the concentration of the corresponding compound, allowing for a quantitative assessment of purity.

Mixture Analysis: In a more complex mixture, GC-MS can separate and identify multiple components. By comparing the retention times and mass spectra of the unknown peaks to a library of known compounds or to previously run standards, the composition of the mixture can be elucidated.

Expected Fragmentation Pattern: The mass spectrum of this compound is predicted based on the fragmentation patterns of similar structures, such as halogenated ethers and compounds with isopropyl groups. nih.govwikipedia.org The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in pairs of peaks (M+ and M+2) of nearly equal intensity for any fragment containing a bromine atom. docbrown.info

Key expected fragmentation pathways include:

Alpha-cleavage: The breaking of the bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. nih.gov

Loss of the Bromomethyl Radical: Cleavage of the C-C bond can lead to the loss of a ·CH₂Br radical.

Loss of the Isopropyl Group: Fragmentation can occur with the loss of the isopropyl group, [CH(CH₃)₂]⁺.

Loss of a Bromine Radical: The C-Br bond can break, leading to the loss of a bromine radical (·Br). docbrown.info

Ring Opening: The oxane ring can undergo fragmentation.

The following table presents hypothetical GC-MS data for the analysis of a sample containing this compound and potential impurities.

| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Relative Abundance (%) |

| 12.5 | This compound | 222/224 (M+), 179/181 ([M-C₃H₇]⁺), 143 ([M-Br]⁺), 129/131 ([M-C₃H₇O]⁺), 85 (Oxane ring fragment), 43 (C₃H₇⁺) | 98.5 |

| 8.2 | 2-(Propan-2-yl)oxane | 128 (M+), 113 ([M-CH₃]⁺), 85 ([M-C₃H₇]⁺), 43 (C₃H₇⁺) | 0.8 |

| 10.1 | 2-(Hydroxymethyl)-2-(propan-2-yl)oxane | 144 (M+), 129 ([M-CH₃]⁺), 113 ([M-CH₂OH]⁺), 101 ([M-C₃H₇]⁺), 43 (C₃H₇⁺) | 0.5 |

| 14.3 | 2,2-bis(Bromomethyl)oxane | 284/286/288 (M+), 205/207 ([M-Br]⁺), 191/193 ([M-CH₂Br]⁺), 125 ([M-Br-CH₂Br]⁺) | 0.2 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally unstable, LC-MS is the preferred hyphenated technique. nih.gov It separates compounds based on their interactions with the stationary phase of a liquid chromatography column and the mobile phase. nih.gov Following separation, the eluent is introduced into the mass spectrometer. Since the mobile phase is a liquid, an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is required to generate gas-phase ions.

Purity Assessment: Similar to GC-MS, LC-MS can be used to assess the purity of this compound. The resulting chromatogram would show a primary peak for the target compound, with the area of this peak relative to the total peak area indicating the purity. LC-MS is particularly useful for detecting non-volatile impurities that would not be observed by GC-MS.

Mixture Analysis: LC-MS is highly effective for analyzing complex mixtures, including reaction mixtures and environmental samples. nih.gov The combination of retention time from the LC and the mass-to-charge ratio and fragmentation data from the MS allows for the confident identification of components within the mixture. nih.gov The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. annexpublishers.com

The following table illustrates hypothetical LC-MS data for the analysis of a sample containing this compound.

| Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Key Product Ions (m/z) from MS/MS | Compound Name | Purity (%) |

| 7.8 | 223/225 | 143, 125, 85, 43 | This compound | 99.1 |

| 4.5 | 161 | 143, 125, 97 | 2-(Hydroxymethyl)-2-(propan-2-yl)oxane | 0.6 |

| 9.2 | 237/239 | 157, 139, 97 | Brominated degradation product | 0.3 |

Applications in Advanced Organic Synthesis As Building Blocks

Utility as a Substrate for Complex Molecule Construction

The bromomethyl group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its potential role in the construction of more complex molecular architectures. A wide range of nucleophiles, such as carbanions, amines, alkoxides, and thiolates, could be employed to displace the bromide and introduce new functional groups or carbon-carbon bonds. The sterically demanding propan-2-yl (isopropyl) group at the 2-position of the oxane ring could impart steric hindrance, potentially influencing the regioselectivity and stereoselectivity of these substitution reactions.

Role in Heterocyclic Chemistry and Analog Synthesis

While no specific examples are documented, one could envision 2-(Bromomethyl)-2-(propan-2-yl)oxane serving as a precursor for the synthesis of novel heterocyclic systems. For instance, reaction with a dinucleophile, such as a compound containing both an amine and a hydroxyl group, could lead to the formation of fused or spirocyclic heterocyclic structures. The oxane moiety itself is a heterocycle, and modifications of this core structure through reactions involving the bromomethyl group could generate a library of diverse heterocyclic analogs for biological screening.

Precursor for Scaffold Diversity and Chemical Library Synthesis

In the field of medicinal chemistry and drug discovery, the generation of chemical libraries with high scaffold diversity is of paramount importance. The structure of this compound could serve as a starting point for creating such a library. Through a series of divergent synthetic steps originating from the bromomethyl handle, a multitude of different functionalities and structural motifs could be introduced, leading to a collection of related yet distinct molecules.

Table 1: Potential Transformations for Library Synthesis

| Reaction Type | Reagent Class | Resulting Functional Group |

| Nucleophilic Substitution | Amines | Secondary or Tertiary Amines |

| Nucleophilic Substitution | Alcohols/Phenols | Ethers |

| Nucleophilic Substitution | Thiols | Thioethers |

| Nucleophilic Substitution | Cyanide | Nitriles |

| Nucleophilic Substitution | Azide | Azides |

| Grignard Reagent Formation | Magnesium | Organometallic Intermediate |

This table is interactive and illustrates the potential for generating diverse functional groups from the bromomethyl precursor.

Employment as a Chiral Auxiliary or Stereodirecting Group in Synthetic Transformations

For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed. While the oxane ring contains stereocenters, there is no information in the literature to suggest that this specific compound has been used for this purpose. The isopropyl group and the bromomethyl group on the same carbon atom create a chiral center, but its effectiveness in directing stereoselective transformations has not been reported.

Integration into Multistep Total Synthesis Schemes of Natural Products and Designed Molecules

The total synthesis of complex natural products often relies on the strategic use of versatile building blocks that can introduce specific structural motifs and stereochemistry. In principle, this compound could be a fragment in a larger retrosynthetic analysis of a target molecule. Its oxane core could represent a key structural element of a natural product, and the bromomethyl group would provide a means to connect it to other parts of the molecule. However, a review of the literature on natural product synthesis does not reveal any instances where this specific compound has been utilized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.